Ácido 2-(3,3-difluoropirrolidin-1-il)acético

Descripción general

Descripción

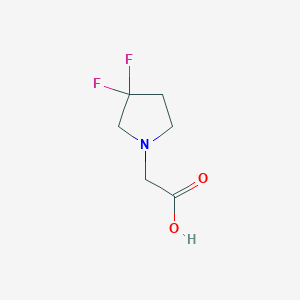

2-(3,3-Difluoropyrrolidin-1-yl)acetic acid is a useful research compound. Its molecular formula is C6H9F2NO2 and its molecular weight is 165.14 g/mol. The purity is usually 95%.

BenchChem offers high-quality 2-(3,3-Difluoropyrrolidin-1-yl)acetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3,3-Difluoropyrrolidin-1-yl)acetic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Tratamiento de la diabetes tipo 2

Este compuesto se ha estudiado por su papel como inhibidor de la dipeptidil peptidasa IV (DPP-IV) . Los inhibidores de la DPP-IV son una clase de fármacos que ayudan a prolongar la acción de las hormonas incretinas, que aumentan la liberación de insulina y disminuyen los niveles de glucagón en la sangre de forma dependiente de la glucosa. Esto los hace efectivos en el tratamiento de la diabetes tipo 2.

Farmacocinética y metabolismo

Las vías de metabolismo y excreción de compuestos relacionados con el ácido 2-(3,3-difluoropirrolidin-1-il)acético se han estudiado ampliamente . Comprender la farmacocinética es crucial para el desarrollo de nuevos medicamentos, ya que ayuda a determinar la dosis y la frecuencia de administración para mantener niveles terapéuticos del fármaco en el torrente sanguíneo.

Modulación del dolor

Los compuestos estructuralmente similares al ácido 2-(3,3-difluoropirrolidin-1-il)acético se han visto implicados en la hidrólisis de péptidos opioides, que están involucrados en la modulación del dolor . Esto sugiere aplicaciones potenciales en el desarrollo de nuevos analgésicos o terapias complementarias para el manejo del dolor.

Estudios de metabolismo de fármacos

La interacción del compuesto con las isoformas del citocromo P450, como CYP2D6 y CYP3A4, se ha modelado para comprender sus vías metabólicas . Estos estudios son esenciales para predecir las interacciones fármaco-fármaco y los posibles efectos secundarios.

Depuración renal

La investigación indica que los compuestos relacionados se eliminan a través del metabolismo y la depuración renal . Este conocimiento es vital para el desarrollo de fármacos, especialmente para pacientes con insuficiencia renal.

Secreción de insulina

El papel del compuesto en la desactivación de las hormonas incretinas, que son responsables del catabolismo de la insulina, apunta a su importancia en la regulación de la secreción de insulina y la homeostasis de la glucosa .

Funciones de proteína transportadora y ligando

El compuesto se ha observado por su capacidad de actuar como proteína transportadora y ligando para varios sustratos extracelulares e intracelulares . Esta propiedad se puede aprovechar en sistemas de administración de fármacos dirigidos.

Tratamiento de trastornos cardiovasculares

Dada la influencia del compuesto en las hormonas incretinas y sus posibles efectos en el metabolismo de la glucosa, existe la posibilidad de su aplicación en el tratamiento de trastornos cardiovasculares asociados con la diabetes .

Análisis Bioquímico

Biochemical Properties

2-(3,3-Difluoropyrrolidin-1-yl)acetic acid plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been observed to interact with dipeptidyl peptidase IV (DPP-IV), an enzyme involved in the degradation of incretin hormones . The interaction between 2-(3,3-Difluoropyrrolidin-1-yl)acetic acid and DPP-IV is characterized by competitive inhibition, which can influence glucose metabolism and insulin secretion . Additionally, this compound may interact with other biomolecules, such as cytochrome P450 enzymes, which are involved in its metabolic processing .

Cellular Effects

The effects of 2-(3,3-Difluoropyrrolidin-1-yl)acetic acid on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those related to glucose metabolism and insulin secretion . By inhibiting DPP-IV, 2-(3,3-Difluoropyrrolidin-1-yl)acetic acid can enhance the activity of incretin hormones, leading to increased insulin secretion and improved glucose homeostasis . Furthermore, this compound may affect gene expression and cellular metabolism by modulating the activity of cytochrome P450 enzymes .

Molecular Mechanism

At the molecular level, 2-(3,3-Difluoropyrrolidin-1-yl)acetic acid exerts its effects through specific binding interactions with biomolecules. The compound acts as a competitive inhibitor of DPP-IV, binding to the active site of the enzyme and preventing the degradation of incretin hormones . This inhibition leads to prolonged incretin activity, which enhances insulin secretion and glucose metabolism . Additionally, 2-(3,3-Difluoropyrrolidin-1-yl)acetic acid may undergo metabolic processing by cytochrome P450 enzymes, resulting in various metabolites that can further influence cellular functions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-(3,3-Difluoropyrrolidin-1-yl)acetic acid have been observed to change over time. The compound exhibits stability under controlled conditions, but its degradation can occur over extended periods . Long-term studies have shown that the effects of 2-(3,3-Difluoropyrrolidin-1-yl)acetic acid on cellular functions may diminish as the compound degrades . Additionally, the stability and degradation of this compound can influence its long-term effects on cellular processes in both in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of 2-(3,3-Difluoropyrrolidin-1-yl)acetic acid vary with different dosages in animal models. At lower doses, the compound has been shown to effectively inhibit DPP-IV and enhance glucose metabolism without significant adverse effects . At higher doses, toxic effects may be observed, including potential liver toxicity and alterations in metabolic pathways . These dosage-dependent effects highlight the importance of determining optimal dosing regimens for therapeutic applications of 2-(3,3-Difluoropyrrolidin-1-yl)acetic acid .

Metabolic Pathways

2-(3,3-Difluoropyrrolidin-1-yl)acetic acid is involved in several metabolic pathways, primarily mediated by cytochrome P450 enzymes . The compound undergoes hydroxylation, N-dealkylation, and amide hydrolysis, resulting in various metabolites . These metabolic pathways can influence the compound’s activity, stability, and overall effects on cellular functions . Additionally, phase II metabolic pathways, such as glucuronidation and glucosidation, further modify the compound and its metabolites .

Transport and Distribution

The transport and distribution of 2-(3,3-Difluoropyrrolidin-1-yl)acetic acid within cells and tissues are influenced by various transporters and binding proteins . The compound is rapidly absorbed and distributed in different tissues, with maximal plasma concentrations achieved within an hour after administration . The majority of the compound is excreted through the urine, indicating renal clearance as a primary route of elimination . The distribution and transport of 2-(3,3-Difluoropyrrolidin-1-yl)acetic acid can affect its localization and accumulation in specific tissues .

Subcellular Localization

The subcellular localization of 2-(3,3-Difluoropyrrolidin-1-yl)acetic acid is determined by its interactions with cellular compartments and organelles . The compound may be directed to specific subcellular locations through targeting signals or post-translational modifications . These localization mechanisms can influence the compound’s activity and function within cells . Understanding the subcellular localization of 2-(3,3-Difluoropyrrolidin-1-yl)acetic acid is crucial for elucidating its precise biochemical roles and potential therapeutic applications .

Propiedades

IUPAC Name |

2-(3,3-difluoropyrrolidin-1-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9F2NO2/c7-6(8)1-2-9(4-6)3-5(10)11/h1-4H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPNWKUPLYXQOPZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1(F)F)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9F2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(Piperidin-2-yl)-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole](/img/structure/B1472482.png)

![2-(2-Methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)acetic acid](/img/structure/B1472488.png)

![3-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,5-a]pyridine-1-carboxylic acid](/img/structure/B1472490.png)